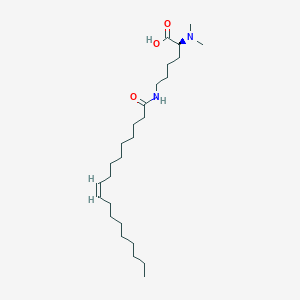
N2,N2-Dimethyl-N6-oleoyl-DL-lysine
Description
N2,N2-Dimethyl-N6-oleoyl-DL-lysine is a modified lysine derivative characterized by dimethyl groups on the alpha-amino (N2) positions and an oleoyl (C18:1, monounsaturated) acyl chain attached to the epsilon-amino (N6) group. Its CAS registry numbers are 241-237-1 and 17196-50-8, registered on May 31, 2018 . Structurally, the molecule combines hydrophilic (dimethylated amino groups) and lipophilic (oleoyl chain) regions, making it amphiphilic.
Properties
CAS No. |
17196-51-9 |
|---|---|
Molecular Formula |
C26H50N2O3 |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)-6-[[(Z)-octadec-9-enoyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H50N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25(29)27-23-20-19-21-24(26(30)31)28(2)3/h11-12,24H,4-10,13-23H2,1-3H3,(H,27,29)(H,30,31)/b12-11-/t24-/m0/s1 |
InChI Key |
PPYOSYACEILSKE-IPYQYMIDSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C |
Other CAS No. |
17196-51-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
N2,N2-Dimethyl-N6-palmitoyl-DL-lysine
N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine
- Structure : Features a lauroyl (C12:0, saturated) chain.
- CAS : 38079-57-1 .
- Key Differences :
- Chain Length : The shorter lauroyl chain reduces lipophilicity, increasing aqueous solubility relative to oleoyl and palmitoyl derivatives.
- Bioavailability : Shorter chains may enhance diffusion rates in biological systems but reduce membrane retention time.
N2,N6-Diacetyl-L-lysine
- Structure : Acetyl groups replace both N2 methyl and N6 oleoyl groups.
- CAS : 499-86-5 .
- Key Differences :
- Polarity : Acetyl groups are less hydrophobic than oleoyl, making this compound highly water-soluble (220 g/L at 25°C).
- Functionality : Lacks the surfactant-like properties of oleoyl derivatives, limiting its use in lipid-based applications.
Structural and Functional Comparison Table
Research Implications and Limitations
- Structural Trends : Increasing acyl chain length and unsaturation correlate with higher lipophilicity and membrane affinity but lower aqueous solubility.
- Experimental Data Gaps : The provided evidence lacks direct measurements (e.g., solubility, melting points) for the dimethyl-oleoyl derivative, necessitating further experimental validation.
- Functional Trade-offs : Choice of acyl chain depends on application requirements—e.g., lauroyl for solubility-driven systems vs. oleoyl for lipid-mimetic environments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


